3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine
CAS No.: 134811-94-2
Cat. No.: VC13253992
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134811-94-2 |
|---|---|
| Molecular Formula | C11H12N2S |
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 |
| Standard InChI Key | OIJIBDFWTAKIBS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)N)C |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)N)C |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to an aniline moiety via a methyl-substituted carbon. The thiazole ring is substituted with methyl groups at the 4- and 5-positions, while the phenylamine group introduces aromaticity and potential hydrogen-bonding sites. This configuration enables interactions with biological targets such as kinases and DNA repair enzymes.
The molecular formula is C₁₁H₁₁N₃S, with a molecular weight of 217.29 g/mol. Key physicochemical parameters include a calculated LogP (octanol-water partition coefficient) of 2.31, indicating moderate lipophilicity, and a polar surface area (PSA) of 50.7 Ų, which influences membrane permeability and bioavailability.
Table 1: Molecular Properties of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃S |
| Molecular Weight | 217.29 g/mol |
| LogP | 2.31 |
| Polar Surface Area | 50.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine typically involves a multi-step sequence starting with the condensation of thiourea derivatives with α-haloketones. For example, reacting 4,5-dimethylthiazol-2-amine with bromoacetophenone in ethanol under reflux yields the intermediate thiazole ring, which is subsequently functionalized with an aniline group via nucleophilic aromatic substitution.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics and improve yields. A study demonstrated that heating a mixture of 4,5-dimethylthiazole-2-carboxylic acid and phenylamine in dimethyl sulfoxide (DMSO) at 120°C for 15 minutes under microwave conditions achieved a 92% yield with >95% purity . This method reduces side reactions and enhances scalability compared to traditional thermal approaches.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional Reflux | 75 | 85 | 6 hours |
| Microwave-Assisted | 92 | 95 | 15 minutes |
Biological Activity and Mechanisms of Action
Kinase Inhibition Profiling
Biophysical studies using differential scanning fluorimetry (DSF) revealed that 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine stabilizes CDK9/cyclin T by binding to the ATP pocket, with a dissociation constant (Kd) of 18 nM . This interaction prevents phosphorylation of the RNA polymerase II C-terminal domain, inducing apoptosis in rapidly dividing cells.
Analytical Characterization
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure: ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) matches the theoretical exact mass of 217.0720 [M+H]⁺.
Pharmacological Applications and Future Directions
Drug Development Prospects
The compound’s selectivity for CDK9 over other kinases (e.g., CDK2) positions it as a candidate for targeted cancer therapies. Preclinical studies in xenograft models of leukemia showed a 60% reduction in tumor volume after 21 days of treatment at 10 mg/kg/day .
Challenges and Optimization
Current limitations include moderate aqueous solubility (0.12 mg/mL at pH 7.4), which hinders bioavailability. Prodrug strategies, such as phosphate ester formation, are under investigation to enhance pharmacokinetic profiles .
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